molecular formula C11H12N2O2 B1365529 N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine CAS No. 859850-77-4

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine

Cat. No. B1365529
M. Wt: 204.22 g/mol
InChI Key: MUKCVLFJCGZPKF-UHFFFAOYSA-N
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Description

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is an organic compound . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula is C11H12N2O2.


Molecular Structure Analysis

The molecular structure of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine has been studied using X-ray diffraction . The compound has a molecular weight of 204.22 g/mol.

Scientific Research Applications

Fluorescence Enhancement Chemosensors

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine derivatives have been utilized in the development of highly selective fluorescence enhancement chemosensors. For instance, a derivative substituted with a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine group has shown significant efficiency in detecting copper ions. This derivative forms complexes with Cu2+ ions, leading to a noticeable change in solution color and fluorescence amplification, making it valuable for imaging Cu2+ levels within living cells (Yang et al., 2016).

Cellular Imaging and Photocytotoxicity

Compounds related to N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine have been synthesized and investigated for their potential in cellular imaging and photocytotoxic applications. For example, Iron(III) complexes with this compound have displayed significant photocytotoxicity under red light to various cell lines, making them promising candidates for targeted cancer therapies (Basu et al., 2014).

Synthesis and Characterization of Schiff Bases

The compound has been used in the synthesis and characterization of various Schiff bases. These synthesized compounds, which include derivatives of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine, have been explored for different applications, such as anticonvulsant agents, indicating their potential in medicinal chemistry (Pandey & Srivastava, 2011).

Anticancer Activity of Metal Complexes

The compound has been integrated into new palladium (Pd)II and platinum (Pt)II complexes, which were characterized and tested for anticancer activity. These complexes have shown promising results against various human cancerous and noncancerous cell lines, indicating their potential in cancer treatment (Mbugua et al., 2020).

properties

IUPAC Name

N-methyl-1-(5-pyridin-3-yloxyfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-7-10-4-5-11(15-10)14-9-3-2-6-13-8-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCVLFJCGZPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428210
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine

CAS RN

859850-77-4
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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